
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a thiazole moiety, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment to Pyridine Ring: The thiazole moiety is then attached to the pyridine ring through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like toluene or dimethyl sulfoxide.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Coupling Reactions: Biaryl compounds or other complex structures.
科学的研究の応用
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the thiazole moiety, resulting in different chemical properties and applications.
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)pyridine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
5-(Trifluoromethyl)-2-(1,3-thiazol-5-ylmethoxy)pyridine: Different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.
Uniqueness
3-Chloro-2-(1,3-thiazol-5-ylmethoxy)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the thiazole and trifluoromethyl groups enhances its potential as a versatile compound in various research fields.
特性
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2OS/c11-8-1-6(10(12,13)14)2-16-9(8)17-4-7-3-15-5-18-7/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDKGAHMCVYIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC2=CN=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2828550.png)
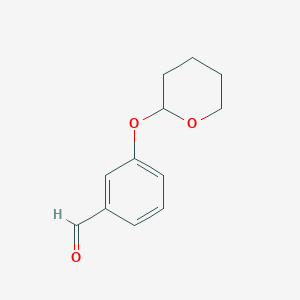
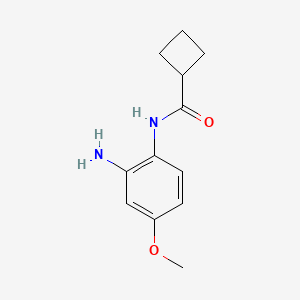
![Methyl 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828555.png)
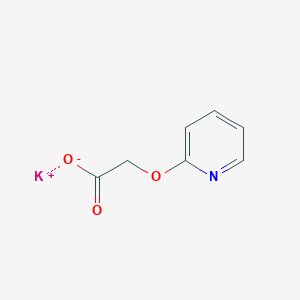
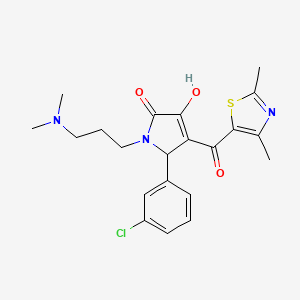
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2828560.png)
![N-(2-methoxyethyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828561.png)


![Methyl 3-[(4-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2828570.png)
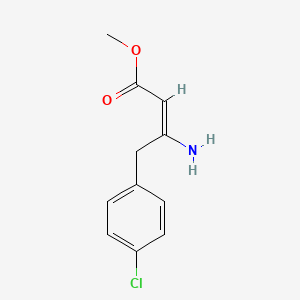
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2828572.png)
